

Rutin Hydrate Stability Technical Support Center

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Compound of Interest

Compound Name: *Rutin hydrate*

Cat. No.: *B162542*

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Welcome to the Technical Support Center for **Rutin Hydrate**. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the long-term storage and stability of **rutin hydrate**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **rutin hydrate**?

A1: For long-term stability, solid **rutin hydrate** should be stored at room temperature.^[1] Some suppliers recommend storage at 4°C, protected from light.^[2] It is stable under these recommended conditions.^[2] One supplier suggests a stability of at least four years when stored at room temperature.

Q2: How should I store solutions of **rutin hydrate**?

A2: **Rutin hydrate** solutions are less stable than the solid form and require colder temperatures for storage. For stock solutions, it is recommended to store them in aliquots to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for solutions are:

- -20°C for up to 1 month, protected from light.^{[2][3]}
- -80°C for up to 6 months, protected from light.^{[2][3]}

It is not recommended to store aqueous solutions for more than one day.

Q3: What factors can cause **rutin hydrate** to degrade?

A3: **Rutin hydrate** is susceptible to degradation under several conditions, including:

- **Alkaline and Acidic Conditions:** **Rutin hydrate** shows instability in both strong acidic and alkaline solutions.[4] Forced degradation studies have shown significant degradation in 0.1 N NaOH and 0.1 N HCl.[4] However, another study suggests it is very stable in acidic media with only 6.65% degradation.[5][6]
- **Oxidative Stress:** Exposure to oxidizing agents, such as 0.3% hydrogen peroxide, can lead to slight degradation.[4]
- **High Temperatures:** Elevated temperatures can cause degradation. For example, a study on black elder inflorescence showed a significant decrease in rutin content (about 20%) when dried at 50°C.[7] Hydrothermal degradation occurs at temperatures between 120-220°C.[8]
- **UV Radiation:** Exposure to UV light can induce degradation.[4]

Q4: What are the common degradation products of **rutin hydrate**?

A4: The primary degradation pathway of rutin involves hydrolysis of the glycosidic bond, yielding quercetin and the disaccharide rutinose.[9] Under more severe conditions, such as hydrothermal treatment, quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[8][10]

Troubleshooting Guide

Issue 1: My **rutin hydrate** solution has changed color.

- **Possible Cause:** A color change, particularly to a darker shade, can indicate degradation, especially if the solution has been stored for an extended period, exposed to light, or is in an alkaline solution.
- **Solution:**
 - Prepare fresh solutions for your experiments.
 - Always store **rutin hydrate** solutions protected from light.[2][3]

- If working with alkaline solutions, be aware that rutin is less stable and color changes may occur. Prepare these solutions immediately before use.

Issue 2: **Rutin hydrate** has precipitated out of my aqueous solution.

- Possible Cause: **Rutin hydrate** has low solubility in water and aqueous buffers.^[1]
Precipitation can occur if the concentration exceeds its solubility limit or if the temperature of the solution decreases.
- Solution:
 - For maximum solubility in aqueous buffers, it is recommended to first dissolve the **rutin hydrate** in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.^[1]
 - Gentle heating and/or sonication can aid in the dissolution of precipitated **rutin hydrate**.^[3]
 - Be mindful of the final concentration in your aqueous solution to ensure it remains below the solubility limit.

Issue 3: I am seeing unexpected peaks in my HPLC analysis of a stored **rutin hydrate** sample.

- Possible Cause: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These peaks likely correspond to degradation products such as quercetin or other related substances.^[11]
- Solution:
 - Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products like quercetin, if available.
 - Review the storage conditions of your sample. Ensure it has been stored at the recommended temperature and protected from light.
 - Perform a forced degradation study on a fresh sample of **rutin hydrate** under conditions relevant to your experimental setup (e.g., pH, temperature) to identify potential degradation products and their retention times.

Data on Rutin Hydrate Stability

The following tables summarize quantitative data on the stability of **rutin hydrate** under various conditions.

Table 1: Long-Term Stability of Formulated Rutin Tablets

Storage Condition	Duration	Assay (%)
Room Temperature	150 days	96.33%
40°C	150 days	91.69%

Data from a study on formulated rutin tablets.[\[4\]](#)

Table 2: Forced Degradation of **Rutin Hydrate**

Stress Condition	Duration	Degradation (%)
0.1 N HCl	Not specified	Significant
0.1 N NaOH	Not specified	Significant
0.3% H ₂ O ₂	Not specified	~20%
UV Light (254 nm)	Not specified	Stable
Acidic Media	30 min at 60°C	6.65%

Compiled from forced degradation studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of **Rutin Hydrate**

This protocol is for the quantitative estimation of **rutin hydrate** in a sample.

- Instrumentation: A double beam UV-Vis spectrophotometer.
- Solvent: Methanol is a commonly used solvent.

- Procedure:
 - Preparation of Standard Stock Solution: Accurately weigh 10 mg of **rutin hydrate** and dissolve it in 100 ml of methanol to obtain a concentration of 100 µg/mL.
 - Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 2-12 µg/mL) in methanol.
 - Wavelength Scanning: Scan the spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for rutin in methanol is around 257 nm and 355-360 nm.[\[4\]](#)[\[12\]](#)
 - Sample Analysis: Prepare the sample solution in methanol at a concentration that falls within the range of the calibration curve.
 - Measurement: Measure the absorbance of the sample and standard solutions at the determined λ_{max} .
 - Quantification: Calculate the concentration of **rutin hydrate** in the sample using the calibration curve.

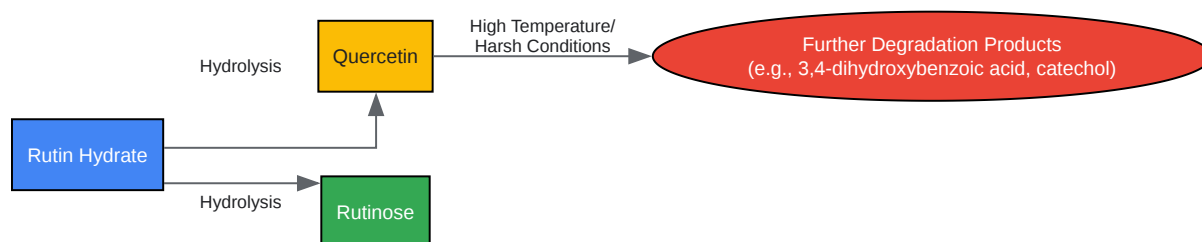
Protocol 2: HPLC Method for Stability Testing of **Rutin Hydrate**

This protocol provides a stability-indicating HPLC method for the determination of rutin.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[\[13\]](#)[\[14\]](#)
- Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer. For example, 80% acetonitrile and 20% of 25 mM ammonium acetate (pH 3).[\[5\]](#)[\[6\]](#)
Another option is a mobile phase composed of 80 parts methanol and 20 parts 0.05% formic acid (pH 3.2).[\[15\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[6\]](#)[\[13\]](#)
- Detection Wavelength: Detection is typically performed at 259 nm, 281 nm, or 380 nm.[\[5\]](#)[\[6\]](#)
[\[13\]](#)[\[15\]](#)

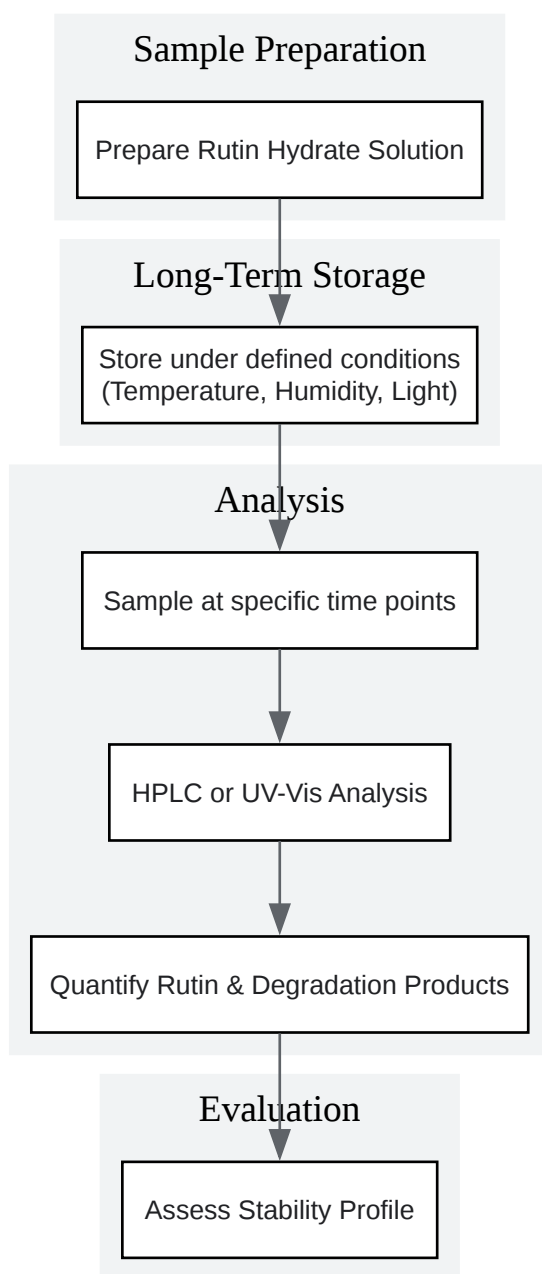
- Procedure:
 - Preparation of Standard and Sample Solutions: Dissolve accurately weighed amounts of **rutin hydrate** standard and the sample to be tested in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
 - Injection: Inject equal volumes (e.g., 20 μL) of the standard and sample solutions into the HPLC system.^[13]
 - Analysis: Record the chromatograms and determine the peak area of rutin.
 - Calculation: Compare the peak area of the sample to the peak area of the standard to quantify the amount of **rutin hydrate** present. The presence of additional peaks may indicate degradation products.

Visualizations



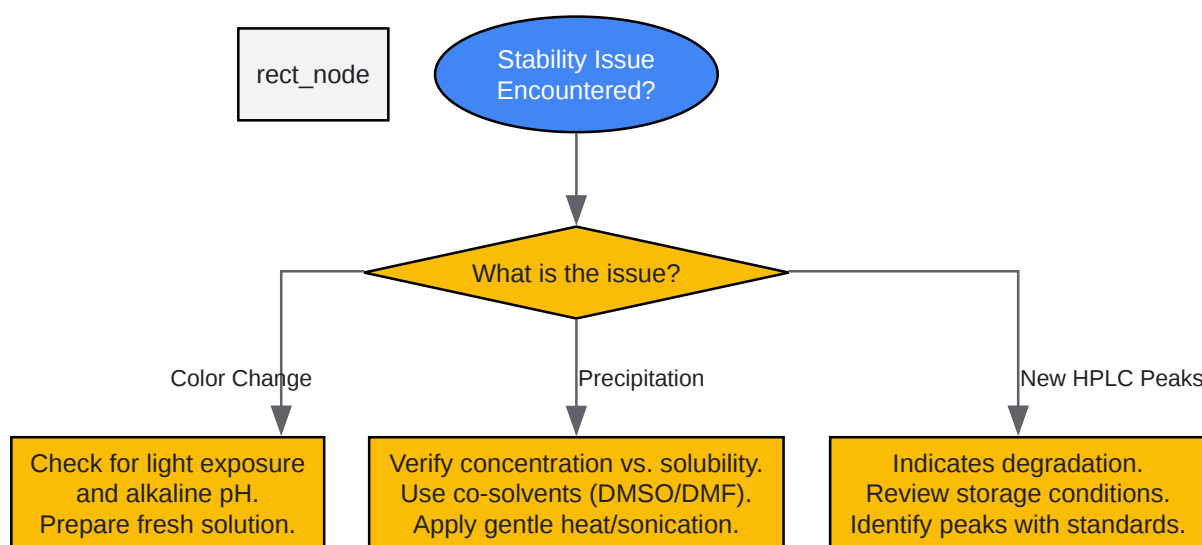
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Caption: Chemical degradation pathway of **rutin hydrate**.



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Caption: Experimental workflow for a **rutin hydrate** stability study.



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Caption: Decision-making flowchart for troubleshooting **rutin hydrate** stability.

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